ビスフェノールAモノスルフェートナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

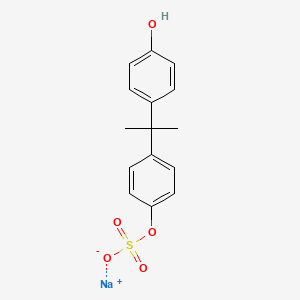

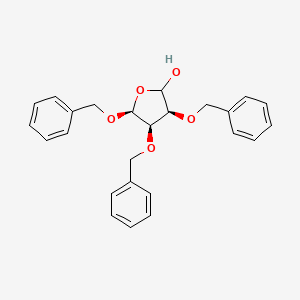

Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate is a useful research compound. Its molecular formula is C₁₅H₁₅NaO₅S and its molecular weight is 330.33. The purity is usually 95%.

BenchChem offers high-quality Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気化学的検出

ビスフェノールA(BPA)は、ヒトの健康と環境に悪影響を与える可能性のある内分泌かく乱物質として分類されています {svg_1}. シンプルで感度の高い電気化学的バイオセンサーの開発は、BPAの迅速かつ効果的な定量測定に不可欠です {svg_2}. 本研究では、金ナノ粒子修飾多層カーボンナノチューブを用いた電気化学センサーについて検討しています {svg_3}. ガラス状炭素電極(GCE)とスクリーン印刷電極(SPE)は、BPA検出のために簡単に修飾され、使用されました {svg_4}.

バイオモニタリング

バイオモニタリングは、プラスチック製造に広く使用されているビスフェノール(BP)など、内分泌かく乱物質(EDC)へのヒトの曝露を評価するための非常に有用なツールです {svg_5}. 信頼できる分析方法の開発は、公衆衛生監視の分野において、人々の体にどのようなBPが到達しているかを判断するためのバイオモニタリングデータを取得するために重要です {svg_6}. 本レビューでは、尿、血液、母乳、唾液、毛髪など、生体試料中のビスフェノールとその誘導体の定量測定のための最近の方法について議論しています {svg_7}.

膜クロマトグラフィー試験システム

飲料水中のビスフェノールAを迅速に測定するために、ターゲット分析物を特異的に結合するアプタマーと金ナノ粒子の複合体を使用した膜試験システムが開発されました {svg_8}.

作用機序

Target of Action

Bisphenol A Monosulfate Sodium Salt, also known as Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, is a derivative of Bisphenol A (BPA). BPA is known to be an endocrine-disrupting chemical . It has been reported that BPA can bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression, by interacting with GPR30 .

Mode of Action

It is known that bpa, the parent compound, can interfere with the activity of the endocrine system . It has been described to be present as possible components of various materials (such as pesticides) as well as contaminants in food .

Biochemical Pathways

Bpa, the parent compound, has been found to be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay . Moreover, BPA has been found to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Pharmacokinetics

Bpa, the parent compound, is known to undergo first-pass metabolism in the wall of the gut and liver, with the formation of bpa-glucuronide and sulfate conjugates as the major phase ii metabolites .

Result of Action

Bpa, the parent compound, has potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact .

Action Environment

Bpa, the parent compound, is sparingly soluble in water but dissolves readily in organic solvents, impacting its behavior in the environment and its transport properties . It can degrade over time, especially when exposed to heat, UV light, or certain chemicals .

特性

IUPAC Name |

sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENSPWAUWOIJJS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745986 |

Source

|

| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847696-37-1 |

Source

|

| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847696-37-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

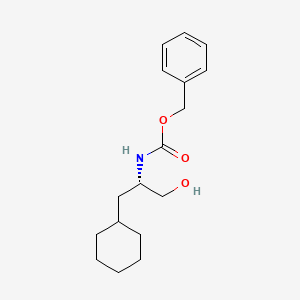

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)